molecular formula C20H15N5S B11064416 14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene

14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene

Cat. No.: B11064416
M. Wt: 357.4 g/mol
InChI Key: CYGFFLIOZCNJAC-UHFFFAOYSA-N
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Description

“14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene” is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

  • The “14-phenyl” part indicates a phenyl group attached at position 14.
  • “11-thia” signifies the presence of a sulfur atom (S) at position 11.
  • The “3,5,6,8,13-pentazapentacyclo” portion describes a five-membered ring system with nitrogen atoms (N) at positions 3, 5, 6, 8, and 13.
  • The “10.8.0.02,10.05,9.015,20” notation specifies the ring fusion pattern.
  • Finally, “icosa-1(12),2(10),3,6,8,13,15(20)-heptaene” denotes a 20-membered ring system with double bonds at positions 1, 12, 2, 10, 3, 6, 8, 13, and 15.

This compound’s unique architecture makes it a captivating subject for scientific exploration.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One notable route starts with 2-(chloromethyl)-4H-3λ²-thieno[3,2-d]pyrimidin-4-one (Compound 1). When reacted with ammonia, potassium phthalimide, and other basic agents, Compound 1 undergoes dimerization to form “8,18-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),6,13,15(19),16-hexaene-10,20-dione” .

Industrial Production:: While industrial-scale production methods may vary, the synthetic pathway provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

This compound participates in diverse reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.

    Reduction: Reduction processes may alter its properties.

    Substitution: Nucleophilic substitution reactions can occur at various positions.

    Common Reagents: Sodium phthalimide and other nucleophiles.

    Major Products: The dimeric compound mentioned earlier is a significant product.

Scientific Research Applications

Chemistry::

    Novel HIV-1 Replication Inhibitors: Derivatives of this compound have been studied for their antiviral properties.

    Aurora Kinase A Inhibitors: Some analogs exhibit kinase inhibition activity.

    Salicylate Synthase Inhibitors: Relevant for combating Mycobacterium tuberculosis.

    Tankyrase Inhibitors: Investigated for potential therapeutic applications.

    Cdc7 Inhibitors: Explored in cancer therapy.

Biology and Medicine::
  • Further research may uncover additional applications.

Mechanism of Action

The precise mechanism remains an area of investigation. Molecular targets and pathways involved in its effects are yet to be fully elucidated.

Comparison with Similar Compounds

While this compound stands out due to its intricate structure, it shares features with related compounds. Further exploration can reveal its distinctiveness.

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene

InChI

InChI=1S/C20H15N5S/c1-2-6-12(7-3-1)16-14-9-5-4-8-13(14)15-17-18(26-20(15)24-16)19-21-10-23-25(19)11-22-17/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

CYGFFLIOZCNJAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC5=C3N=CN6C5=NC=N6

Origin of Product

United States

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